Cas no 1367451-46-4 (4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one)
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrrolidinone, 4-(3-bromo-5-fluorophenyl)-
- 1367451-46-4
- EN300-841244
- AT37197
- 4-(3-BROMO-5-FLUOROPHENYL)PYRROLIDIN-2-ONE
- 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one
-
- MDL: MFCD22170936
- Inchi: 1S/C10H9BrFNO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14)
- InChI Key: VMFJLOGKTHNLTA-UHFFFAOYSA-N
- SMILES: N1CC(C2=CC(F)=CC(Br)=C2)CC1=O
Computed Properties
- Exact Mass: 256.98515g/mol
- Monoisotopic Mass: 256.98515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.556±0.06 g/cm3(Predicted)
- Boiling Point: 392.4±42.0 °C(Predicted)
- pka: 15.88±0.40(Predicted)
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-841244-0.05g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 0.05g |
$229.0 | 2024-05-21 | |
| Enamine | EN300-841244-0.1g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 0.1g |
$342.0 | 2024-05-21 | |
| Enamine | EN300-841244-0.25g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 0.25g |
$487.0 | 2024-05-21 | |
| Enamine | EN300-841244-0.5g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 0.5g |
$768.0 | 2024-05-21 | |
| Enamine | EN300-841244-1.0g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
| Enamine | EN300-841244-2.5g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
| Enamine | EN300-841244-5.0g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
| Enamine | EN300-841244-10.0g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
| Enamine | EN300-841244-1g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 1g |
$986.0 | 2023-09-02 | |
| Enamine | EN300-841244-5g |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one |
1367451-46-4 | 95% | 5g |
$2858.0 | 2023-09-02 |
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one
Chemical Profile of 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one (CAS No. 1367451-46-4)
4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one, identified by its Chemical Abstracts Service (CAS) number 1367451-46-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its structural features and potential biological activities, making it a subject of extensive investigation in drug discovery and development.
The molecular structure of 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one consists of a pyrrolidinone core substituted with a brominated and fluorinated phenyl group at the 3-position. This particular arrangement of functional groups imparts unique electronic and steric properties to the molecule, which are critical in determining its interaction with biological targets. The presence of both bromine and fluorine atoms enhances the compound's lipophilicity and metabolic stability, attributes that are highly valued in the design of bioactive molecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage structural motifs similar to 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one. The pyrrolidinone scaffold is known for its versatility in medicinal chemistry, often serving as a privileged structure in the discovery of drugs targeting various diseases, including central nervous system disorders, oncology, and infectious diseases. The specific substitution pattern in this compound has been hypothesized to contribute to its potential pharmacological effects by modulating receptor binding affinities and enzyme inhibitory activities.
One of the most compelling aspects of 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one is its role as a key intermediate in the synthesis of more complex pharmacophores. Researchers have utilized this compound as a building block to explore new chemical entities with enhanced biological activity. For instance, derivatives of this molecule have been investigated for their potential as kinase inhibitors, which are crucial in the treatment of cancer and inflammatory diseases. The bromine atom at the 3-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of diverse molecular libraries.
The fluorine atom at the 5-position of the phenyl ring is another critical feature that influences the compound's behavior. Fluorine substitution is a common strategy in drug design due to its ability to modulate metabolic pathways and improve binding affinity to biological targets. In 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one, the fluorine atom likely contributes to the compound's stability against hydrolysis and oxidation, thereby extending its shelf life and efficacy in biological systems.
Recent studies have begun to unravel the mechanistic aspects of how 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one interacts with biological targets. Computational modeling techniques have been employed to predict binding modes and affinity profiles, providing insights into how structural modifications might enhance activity. Additionally, high-throughput screening (HTS) campaigns have identified hits based on this scaffold that exhibit promising pharmacological properties. These findings underscore the importance of 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one as a starting point for further drug development efforts.
The synthesis of 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one presents an interesting challenge due to the need for precise functional group control. Advanced synthetic methodologies have been developed to achieve high yields and purity levels required for pharmaceutical applications. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been explored to introduce specific stereochemistry into the molecule. These synthetic advances not only facilitate access to this compound but also provide opportunities for generating analogs with tailored properties.
The pharmacokinetic profile of 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to assess these parameters, providing valuable data for guiding future clinical development strategies. The results from these studies will help determine whether this compound or its derivatives are suitable candidates for further testing in human populations.
In conclusion,4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one (CAS No. 1367451-46-4) represents a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological relevance make it an attractive candidate for further exploration in drug discovery programs targeting various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation therapeutics.
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